1-Cyclopentylpiperidine-4-carboxylic acid

Descripción general

Descripción

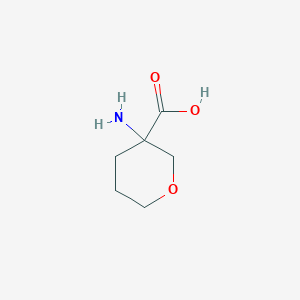

1-Cyclopentylpiperidine-4-carboxylic acid (1-CPPCA) is a cyclic carboxylic acid derived from piperidine, an organic compound with a wide range of uses in the scientific community. 1-CPPCA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and food additives. It is also used in the production of polymers, surfactants, and other materials. 1-CPPCA has several advantages over other carboxylic acids, including its high solubility, low toxicity, and low cost.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1-Cyclopentylpiperidine-4-carboxylic acid and its analogs are notable for their synthesis and biological activities. For instance, compounds with cyclopropane moieties, like 1-aminocyclopropane-1-carboxylic acid, exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. Research has focused on their isolation, characterization, and total synthesis (Coleman & Hudson, 2016).

Quantitative Analysis in Cells

In a study examining 5 alpha-reductase inhibitors, the methyl ester of a similar compound, N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid, was tested for its permeability properties compared to the corresponding acid. This study highlights the importance of structural variations in biological efficacy and cell permeability (Kang, Mathur, & Hartmann, 2004).

Chiral Building Blocks for Alkaloids

The compound's derivatives are used as chiral building blocks for piperidine-related alkaloids. For instance, C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been synthesized as a promising chiral building block (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Inactivation and Inhibition Studies

Cyclohexene analogs of gamma-aminobutyric acid, similar in structure to this compound, have been designed as rigid analogs to study the inactivation and inhibition of gamma-aminobutyric acid aminotransferase. Such compounds can provide insights into the structural requirements for biological activity (Choi & Silverman, 2002).

Synthesis on Solid Support

The synthesis of derivatives like 2,3,5-triketopiperadines on solid support demonstrates the compound's versatility in synthetic chemistry and the potential for creating diverse molecular structures (Makino, Nakanishi, & Tsuji, 2003).

Hydrogel Formation

Derivatives of Cyclo(L-Tyr-L-Lys), related to this compound, have been explored for their ability to form organo- and hydrogels, demonstrating the compound's potential in material science (Xie, Zhang, Ye, & Feng, 2009).

Novel Syntheses and Applications

Several studies have focused on novel syntheses and applications of related compounds. These include the synthesis of complex cyclodepsipeptides, exploring new routes to trans-2,6-disubstituted piperidine-related alkaloids, and the production of optically pure carboxylic acid segments for the synthesis of depsipeptide histone deacetylase inhibitors (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016); (Takahata, Saito, & Ichinose, 2006); (Katoh, Narita, Sayar, Saijo, & Ishioka, 2019).

Propiedades

IUPAC Name |

1-cyclopentylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629562 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-32-5 | |

| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)